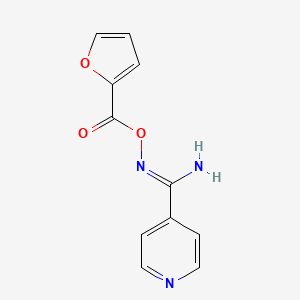![molecular formula C19H26N2O2 B5491074 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5491074.png)
1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride, also known as UMB 425, is a novel compound that has shown significant potential in various scientific research applications. This compound is a spirocyclic piperidine derivative that has a unique molecular structure and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 is not fully understood, but it is believed to involve the modulation of the activity of various proteins in the brain and other tissues. 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has been shown to interact with the dopamine transporter and the sigma-1 receptor, which are both involved in the regulation of dopamine signaling. 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has also been shown to inhibit the activity of the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has been shown to have various biochemical and physiological effects in animal models and in vitro assays. These effects include the modulation of dopamine signaling, the inhibition of acetylcholinesterase activity, and the modulation of calcium signaling and protein folding through interaction with the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 in lab experiments include its unique molecular structure, high affinity for the dopamine transporter and the sigma-1 receptor, and its potential as a lead compound for the development of new drugs. The limitations of using 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425. These include the development of new derivatives with improved solubility and selectivity for specific targets, the study of the structure-activity relationship of spirocyclic piperidine derivatives, and the investigation of the potential therapeutic applications of 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 and its derivatives in various disease states, including Parkinson's disease, Alzheimer's disease, and anxiety disorders.
Conclusion:
In conclusion, 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 is a novel spirocyclic piperidine derivative that has shown significant potential in various scientific research applications. Its unique molecular structure, high affinity for the dopamine transporter and the sigma-1 receptor, and its potential as a lead compound for the development of new drugs make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-(3-morpholinyl) acetyl-2-indanone with N-benzylpiperidine in the presence of a base and a catalyst. This reaction leads to the formation of the spirocyclic piperidine derivative 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425. Other methods involve the use of different starting materials and reaction conditions to obtain 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425.
Applications De Recherche Scientifique
1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has shown significant potential in various scientific research applications, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has been shown to modulate the activity of the dopamine transporter, which is a key protein involved in the regulation of dopamine signaling in the brain. 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
In pharmacology, 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in the regulation of various cellular processes, including calcium signaling and protein folding. 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has also been shown to inhibit the activity of the acetylcholinesterase enzyme, which is a target for the treatment of Alzheimer's disease.
In drug discovery, 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has been used as a lead compound for the development of new drugs targeting the dopamine transporter and the sigma-1 receptor. 1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride 425 has also been used as a tool compound for the study of the structure-activity relationship of spirocyclic piperidine derivatives.
Propriétés
IUPAC Name |
2-morpholin-3-yl-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(13-16-14-23-12-9-20-16)21-10-7-19(8-11-21)6-5-15-3-1-2-4-17(15)19/h1-4,16,20H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWJOULTXLBCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CC3COCCN3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5490998.png)
![N-butyl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5491014.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5491022.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5491031.png)
![4-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5491037.png)

![N-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5491044.png)
![4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5491048.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)

![N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
![N-{3-[(ethylsulfonyl)amino]phenyl}acetamide](/img/structure/B5491082.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5491090.png)